molecular formula C9H12O2 B151215 Bicyclo[3.3.1]nonane-2,6-dione CAS No. 16473-11-3

Bicyclo[3.3.1]nonane-2,6-dione

Cat. No. B151215
CAS RN: 16473-11-3
M. Wt: 152.19 g/mol
InChI Key: QWNPVTXLBMSEPN-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-2,6-dione is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound has been synthesized through different methods, and its physical and chemical properties have been explored in detail .

Synthesis Analysis

The synthesis of Bicyclo[3.3.1]nonane-2,6-dione has been improved by using Baker's yeast in sweet dough, which allows for the kinetic resolution of the racemic compound and isolation of enantiomerically pure forms on a large scale . Other derivatives, such as Bicyclo[3.3.1]nonane-2,4-dione, have been prepared starting from related compounds, with key reactions including NCS oxidation . Additionally, the synthesis of enantiomerically enriched Bicyclo[3.3.1]nona-2,6-diene from the diketone has been reported, maintaining stereochemical purity upon complexation to rhodium .

Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-2,6-dione has been determined using powder synchrotron X-ray diffraction data. The compound exhibits a transition to a face-centred-cubic orientationally disordered phase near 363 K. The crystal structures of the compound in different phases have been solved, revealing that the molecules pack in a chair-chair conformation in the solid state . Conformational stability studies using ab initio calculations and vibrational spectroscopy have also been conducted, showing the existence of multiple conformers .

Chemical Reactions Analysis

Bicyclo[3.3.1]nonane-2,6-dione undergoes various chemical reactions, including bromination and dehydrobromination. Bromination with copper(II) bromide yields epimeric α-bromo diketones and α,α'-dibromo diketones in high yield. Dehydrobromination of these bromo diketones leads to unsaturated diketones . The conformational and configurational assessments of these compounds have been supported by X-ray diffraction analyses and high-field NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.3.1]nonane-2,6-dione have been extensively studied. Temperature phase changes have been observed using differential scanning calorimetry and powder diffraction measurements . The solid-state structure of related compounds has been analyzed, showing different types of hydrogen-bonded networks and packing arrangements . The chiroptical properties of enantiopure derivatives have also been investigated, providing insights into the interactions between non-conjugated chromophores .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Methods of Application or Experimental Procedures

The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

Results or Outcomes

The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .

Stereoselective Biotransformation

Specific Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

Vegetables as biocatalysts were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .

Methods of Application or Experimental Procedures

The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) . Under different reaction conditions, i.e. the reaction temperature and time, and using different plant material as biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate were obtained as reaction products .

Results or Outcomes

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Methods of Application or Experimental Procedures

This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

Results or Outcomes

The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .

Network Analysis of Bicyclo[3.3.1]nonanes

Specific Scientific Field

This application is in the field of Crystallography .

Summary of the Application

The solid state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .

Methods of Application or Experimental Procedures

The protected bicyclo[3.3.1]nonane-2,6-dione, bis-2,6-ethylenedioxy acetal, 4, has a structure governed by weaker forces and can be interpreted as close packed stacks .

Results or Outcomes

The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Methods of Application or Experimental Procedures

This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

Results or Outcomes

The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .

Network Analysis of Bicyclo[3.3.1]nonanes

Specific Scientific Field

This application is in the field of Crystallography .

Summary of the Application

The solid state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .

Methods of Application or Experimental Procedures

The protected bicyclo[3.3.1]nonane-2,6-dione, bis-2,6-ethylenedioxy acetal, 4, has a structure governed by weaker forces and can be interpreted as close packed stacks .

Results or Outcomes

The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .

Future Directions

The bicyclo[3.3.1]nonane moiety has been noticed in most biologically active natural products . Therefore, future research could focus on the synthesis of new derivatives of bicyclo[3.3.1]nonane for use in asymmetric catalysis or as potent anticancer entities .

properties

IUPAC Name

bicyclo[3.3.1]nonane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPVTXLBMSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936986
Record name Bicyclo[3.3.1]nonane-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.3.1]nonane-2,6-dione

CAS RN

16473-11-3
Record name Bicyclo(3.3.1)nona-2,6-dione
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Record name Bicyclo[3.3.1]nonane-2,6-dione
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Record name Bicyclo[3.3.1]nonane-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 2
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 3
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 4
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 5
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 6
Bicyclo[3.3.1]nonane-2,6-dione

Citations

For This Compound
208
Citations
E Butkus, S Stončius, A Žilinskas - … , Biological, and Chemical …, 2001 - Wiley Online Library
A study of the enantiomers of bicyclo[3.3.1]nonane‐2,7‐dione, a chiral molecule containing two carbonyl chromophores, was performed. Enantiomers of this structure were obtained by …
Number of citations: 22 onlinelibrary.wiley.com
A Zilinskas, J Sereikaite - Journal of Molecular Catalysis B: Enzymatic, 2013 - Elsevier
Screening of various vegetables as biocatalysts for the stereoselective bioreduction and resolution of racemic bicyclo[3.3.1]nonane-2,6-dione was performed. Vegetables of the family …
Number of citations: 8 www.sciencedirect.com
M Brunelli, MA Neumann, AN Fitch… - Journal of Applied …, 2007 - scripts.iucr.org
The crystal structures of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-3,7-dione have been solved by direct methods and by direct-space simulated annealing, respectively, …
Number of citations: 1 scripts.iucr.org
CJ Wallentin, E Orentas, E Butkus, K Wärnmark - Synthesis, 2009 - thieme-connect.com
An improved synthetic procedure of racemic bicyclo [3.3. 1] nonane-2, 6-dione has been developed. Employing Baker’s yeast for sweet dough made it possible to kinetically resolve the …
Number of citations: 26 www.thieme-connect.com
JP Schaefer, LM Honig - The Journal of Organic Chemistry, 1968 - ACS Publications
Bicyclo [3.3. 1] nonane-2, 6-dione (2), which was prepared from 1, 3, 5, 7-tetracarbomethoxybicyclo [3.3. 1] nonane-2.6-dione (1), was reduced with sodium borohydride in methanol to a …
Number of citations: 49 pubs.acs.org
A Alkauskas, J Ceponkus, B Mikulskiene… - Journal of Molecular …, 2001 - Elsevier
The conformational stability of newly synthesised bicyclo[3.3.1]nonane-2,6-dione C 9 H 12 O 2 (D26) and bicyclo[3.3.1]nonane-2,9-dione C 9 H 12 O 2 (D29) was studied. Ab initio …
Number of citations: 3 www.sciencedirect.com
T Doerner, R Gleiter, TA Robbins… - Journal of the …, 1992 - ACS Publications
Conclusions The unimolecular rearrangement of simple nascent a-silyl-substituted carbenium ions in the gas phase has been explored. These incipient carbenium ions undergo 1, 2-…
Number of citations: 35 pubs.acs.org
M Miyazawa, M Nobata, S Okamura… - Journal of Chemical …, 1998 - Wiley Online Library
The biotransformation of (±)‐bicyclo[3.3.1]nonane‐2,6‐dione by Aspergillus niger and Glomerella cingulata was investigated. The diketone was reduced to the ketoalcohol 2‐endo‐…
Number of citations: 9 onlinelibrary.wiley.com
J Ceponkus, V Aleksa, E Butkus… - Journal of Molecular …, 2001 - academia.edu
The conformational stability of newly synthesised bicyclo [3.3. 1] nonane-2, 6-dione C9H12O2 D26) and bicyclo [3.3. 1] nonane-2, 9-dione C9H12O2 D29) was studied. Ab initio …
Number of citations: 1 www.academia.edu
M Carlquist, CJ Wallentin, K Wärnmark… - Tetrahedron …, 2008 - Elsevier
Whole cells of the genetically engineered Saccharomyces cerevisiae strain TMB4100 (1% PGI, YMR226c) were used as the biocatalyst for the kinetic resolution of racemic bicyclo[3.3.1]…
Number of citations: 15 www.sciencedirect.com

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